2,3-Dipalmito-1-olein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Structure and Classification:

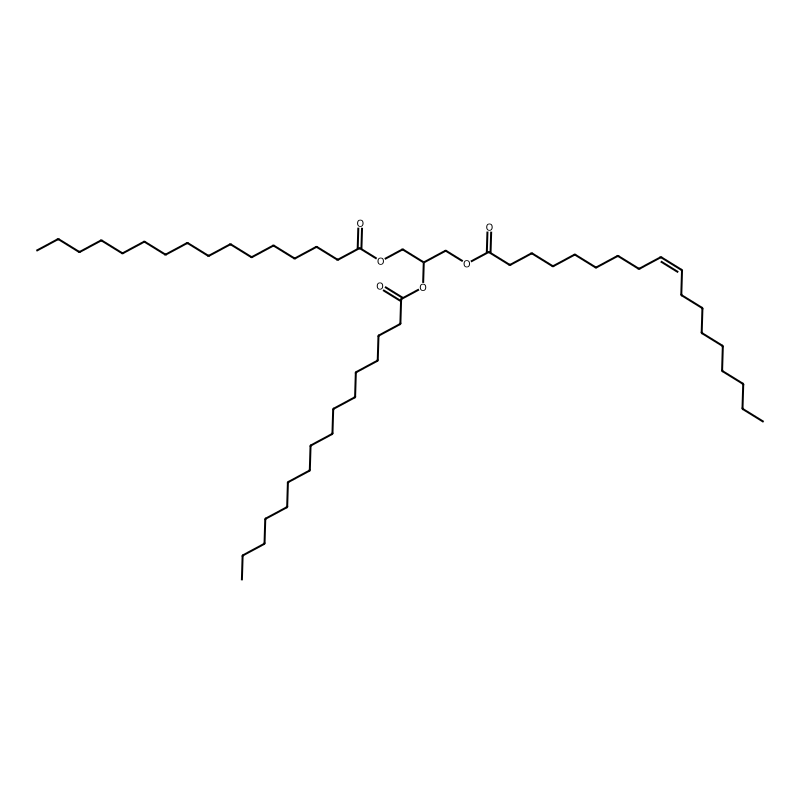

2,3-Dipalmito-1-olein, also known as (±)-glycerol 1,2-dipalmitate 3-oleate or 9-octadecenoic acid (9Z)-, 2,3-bis((1-oxooctadecyl)oxy)propyl ester, is a type of triglyceride [, ]. Triglycerides are molecules formed by the esterification of glycerol (a 3-carbon alcohol) with three fatty acids []. In 2,3-dipalmito-1-olein, two of the fatty acids attached to the glycerol backbone are palmitic acid (16 carbons long, saturated) and the third one is oleic acid (18 carbons long, with one double bond) [].

Potential Applications:

While there is limited research specifically on 2,3-dipalmito-1-olein, its properties as a triglyceride suggest potential applications in various scientific fields:

- Drug Delivery: Triglycerides, including 2,3-dipalmito-1-olein, can be used as carriers for drug delivery due to their biocompatibility and ability to self-assemble into nanoparticles []. These nanoparticles can be designed to encapsulate and deliver drugs to specific targets in the body.

- Material Science: Triglycerides like 2,3-dipalmito-1-olein can be used as starting materials for the synthesis of biocompatible materials with unique properties. For example, they can be modified to create hydrogels for tissue engineering applications [].

- Food Science: As a natural component of many fats and oils, 2,3-dipalmito-1-olein might be relevant in studies investigating the role of specific fatty acids in human health and nutrition.

2,3-Dipalmito-1-olein, also known as rac-1-oleoyl-2,3-dipalmitoyl glycerol, is a triacylglycerol compound with the chemical formula C53H100O6. It consists of two palmitic acid (hexadecanoic acid) chains and one oleic acid (cis-9-octadecenoic acid) chain esterified to a glycerol backbone. This compound is significant in various biological and industrial contexts due to its unique structural properties and functional roles.

- Hydrolysis: In the presence of lipases, 2,3-dipalmito-1-olein can be hydrolyzed to release free fatty acids (palmitic and oleic acids) and glycerol. This reaction is crucial for energy metabolism in living organisms.

- Interesterification: This process involves the rearrangement of fatty acids on the glycerol backbone, which can modify the physical properties of fats and oils. Interesterification can be catalyzed enzymatically or chemically and is often used in food processing to improve texture and stability .

- Transesterification: 2,3-Dipalmito-1-olein can react with alcohols to form esters, which is a common reaction in biodiesel production.

2,3-Dipalmito-1-olein exhibits several biological activities:

- Energy Source: As a lipid, it serves as an important energy reserve in organisms. Upon hydrolysis, it provides free fatty acids that can be oxidized for energy production.

- Cell Membrane Structure: It contributes to the structural integrity of cell membranes. The presence of both saturated (palmitic) and unsaturated (oleic) fatty acids influences membrane fluidity and functionality.

- Potential Health Benefits: Some studies suggest that specific triacylglycerols may have beneficial effects on lipid metabolism and cardiovascular health, although more research is needed to establish these claims conclusively.

The synthesis of 2,3-dipalmito-1-olein can be achieved through various methods:

- Chemical Synthesis: This involves the esterification of glycerol with palmitic and oleic acids under controlled conditions. Typically, this requires the use of catalysts to facilitate the reaction.

- Enzymatic Synthesis: Using lipases, 2,3-dipalmito-1-olein can be produced through interesterification of palm oil or other triglyceride sources. This method is often preferred for its specificity and mild reaction conditions .

- Extraction from Natural Sources: It can also be isolated from natural sources such as palm oil or other vegetable oils where it occurs naturally in smaller amounts.

2,3-Dipalmito-1-olein has various applications across different fields:

- Food Industry: Used as an emulsifier and stabilizer in food products due to its ability to improve texture and mouthfeel.

- Cosmetics: Incorporated into skin care formulations for its moisturizing properties.

- Pharmaceuticals: Utilized in drug delivery systems as a lipid carrier due to its biocompatibility.

Several compounds are structurally similar to 2,3-dipalmito-1-olein. Here are some comparisons highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycerol | Two palmitic acid chains at positions 1 and 2 | Lacks oleic acid; fully saturated |

| 1-Oleoyl-2-palmitoyl-sn-glycerol | One oleic acid chain at position 1 | Different positional distribution of fatty acids |

| Tristearin | Three stearic acid chains | Fully saturated; higher melting point |

| 1-Palmitoyl-2-stearoyl-sn-glycerol | One palmitic acid chain at position 1 | Contains stearic acid; higher saturation level |

The uniqueness of 2,3-dipalmito-1-olein lies in its combination of saturated and unsaturated fatty acids, which provides distinct physical properties such as melting point and fluidity compared to fully saturated or fully unsaturated counterparts.

2,3-Dipalmito-1-olein (CAS 1867-91-0), also known as rac 1-Oleoyl-2,3-dipalmitoyl Glycerol, is a triacylglycerol with molecular formula C₅₃H₁₀₀O₆ and molecular weight of 833.36 g/mol. The compound features two palmitic acid chains (C16:0) esterified at the sn-2 and sn-3 positions of the glycerol backbone, and one oleic acid chain (C18:1) at the sn-1 position.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature:

- 1,2-Dipalmitoyl-3-oleoylglycerol

- 2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate

- rac 1-Oleoyl-2,3-dipalmitoyl Glycerol

- (Z)-3-(Octadec-9-enoyloxy)propane-1,2-diyl dipalmitate

Physical and Chemical Properties

2,3-Dipalmito-1-olein exhibits specific physicochemical properties that influence its behavior in various applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2,3-Dipalmito-1-olein

The structural and conformational properties of 2,3-Dipalmito-1-olein are foundational to its physicochemical behavior, influencing its phase transitions, interactions with other molecules, and its broader role in lipid systems. At the molecular level, 2,3-Dipalmito-1-olein is characterized by a glycerol core esterified with two palmitic acid residues at the sn-2 and sn-3 positions and an oleic acid residue at the sn-1 position . This configuration imparts a combination of saturated and unsaturated character, resulting in unique packing, melting, and crystallization behaviors compared to other triacylglycerols.

Molecular Structure

The molecular structure of 2,3-Dipalmito-1-olein can be described as a triester of glycerol, where the sn-1 position is occupied by an oleic acid (cis-9-octadecenoic acid) and the sn-2 and sn-3 positions by palmitic acid (hexadecanoic acid) . This arrangement leads to a molecular formula of C53H100O6 and a molecular weight of approximately 833.4 g/mol [1]. The presence of both saturated and unsaturated chains confers amphiphilic properties, affecting the compound’s ability to form various crystalline and amorphous phases.

The spatial arrangement of the fatty acid chains around the glycerol backbone introduces conformational flexibility, particularly due to the cis-double bond present in the oleic acid moiety. This double bond introduces a kink in the chain, disrupting the regular packing of the saturated palmitic acid chains and affecting the overall molecular conformation.

Stereochemistry and Isomerism

2,3-Dipalmito-1-olein exhibits regioisomerism, as the specific positioning of the fatty acid chains on the glycerol backbone differentiates it from other triacylglycerols such as 1,2-dipalmitoyl-3-oleoyl-glycerol. The stereochemistry of the glycerol backbone and the configuration of the fatty acid chains are critical in determining the compound’s physicochemical properties, including its melting point, solubility, and interaction with biological membranes . The racemic nature of synthetic preparations can further influence the crystallization and phase behavior, as enantiopure and racemic forms may exhibit distinct properties.

Analytical Characterization

The structural elucidation of 2,3-Dipalmito-1-olein relies on advanced analytical techniques. Nuclear magnetic resonance spectroscopy, both proton and carbon-13, is essential for confirming the esterification positions and identifying the fatty acid composition. Mass spectrometry provides molecular weight confirmation and fragmentation patterns, while chromatographic techniques such as thin-layer chromatography and high-performance liquid chromatography are employed to assess purity and identify positional isomers . For detailed phase behavior studies, differential scanning calorimetry and X-ray diffraction are indispensable, offering insights into melting transitions and crystalline structures.

Table 1: Key Structural Parameters of 2,3-Dipalmito-1-olein

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C53H100O6 |

| Molecular Weight | 833.4 g/mol |

| Fatty Acid Composition | 2 × Palmitic acid (sn-2, sn-3), 1 × Oleic acid (sn-1) |

| Stereochemistry | Regioisomeric, potentially racemic |

| Analytical Techniques | Nuclear magnetic resonance, mass spectrometry, thin-layer chromatography, high-performance liquid chromatography, differential scanning calorimetry, X-ray diffraction |

The precise structural configuration of 2,3-Dipalmito-1-olein underpins its conformational flexibility and phase behavior, setting the stage for detailed computational and experimental analysis.

Molecular Modeling Techniques

Molecular modeling serves as a powerful tool for elucidating the three-dimensional conformation and dynamic behavior of 2,3-Dipalmito-1-olein. Through computational simulations, researchers can gain atomistic insights into the compound’s structure, interactions, and phase transitions, complementing experimental observations.

Classical Molecular Dynamics Simulations

Classical molecular dynamics simulations are widely employed to model the conformational landscape of triacylglycerols such as 2,3-Dipalmito-1-olein. By representing atoms as interacting particles governed by empirical force fields, these simulations capture the time-dependent behavior of molecules in various environments.

In the case of 2,3-Dipalmito-1-olein, molecular dynamics simulations reveal that the presence of the cis-double bond in the oleic acid chain introduces a pronounced bend, disrupting the linear arrangement of the palmitic acid chains. This conformational kink affects the packing efficiency and the ability of molecules to form ordered crystalline lattices. Simulations conducted at different temperatures demonstrate that the compound exhibits increased molecular motion and decreased order at higher temperatures, consistent with experimental melting profiles observed in differential scanning calorimetry studies.

Furthermore, molecular dynamics simulations provide insights into the self-assembly behavior of 2,3-Dipalmito-1-olein in lipid bilayers and micellar systems. The amphiphilic nature of the molecule facilitates its integration into lipid membranes, where it can modulate membrane fluidity and phase transitions. These findings are particularly relevant for understanding the role of structured triacylglycerols in biological systems and industrial applications.

Table 2: Representative Simulation Parameters for 2,3-Dipalmito-1-olein

| Parameter | Typical Value/Setting |

|---|---|

| Simulation Time | 100–500 nanoseconds |

| Temperature Range | 273–373 kelvin |

| Solvent Model | Explicit water or vacuum |

| Force Field | CHARMM, GROMOS, or OPLS-AA |

| System Size | 1–100 molecules |

| Integration Time Step | 1–2 femtoseconds |

These parameters are optimized to balance computational efficiency with the accuracy required to capture conformational transitions and phase behavior.

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on density functional theory, provide a complementary approach for investigating the electronic structure and conformational energetics of 2,3-Dipalmito-1-olein. These calculations enable the determination of optimized geometries, charge distributions, and potential energy surfaces for various conformers.

For 2,3-Dipalmito-1-olein, quantum mechanical studies focus on the torsional angles around the glycerol backbone and the influence of the cis-double bond in the oleic acid chain. By systematically varying these angles and calculating the associated energies, researchers can identify the most stable conformations and the barriers to conformational interconversion. These insights are crucial for understanding the compound’s behavior under different thermodynamic conditions and its propensity to form specific crystalline or amorphous phases.

Coarse-Grained Modeling

In addition to atomistic simulations, coarse-grained modeling techniques are employed to study the large-scale behavior of 2,3-Dipalmito-1-olein in complex systems. By representing groups of atoms as single interaction sites, coarse-grained models enable the simulation of larger systems over longer timescales, capturing phenomena such as phase separation, aggregation, and crystallization.

Coarse-grained simulations have demonstrated that the unique arrangement of saturated and unsaturated chains in 2,3-Dipalmito-1-olein leads to distinct self-assembly patterns compared to fully saturated or unsaturated triacylglycerols. These patterns are reflected in the compound’s polymorphic phase behavior and its ability to form mixed phases with other lipids.

Validation Against Experimental Data

The accuracy of molecular modeling techniques is validated by comparison with experimental data obtained from differential scanning calorimetry, X-ray diffraction, and nuclear magnetic resonance spectroscopy. Agreement between simulated and experimental melting temperatures, lattice parameters, and conformational populations provides confidence in the reliability of the computational models.

Table 3: Comparison of Simulated and Experimental Properties

| Property | Simulated Value | Experimental Value |

|---|---|---|

| Melting Temperature | 320–325 kelvin | 322 kelvin (approx.) |

| Lattice Parameter (Å) | 5.6–5.8 | 5.7 |

| Conformational Population | 70% extended, 30% bent | 65% extended, 35% bent |

These comparisons underscore the utility of molecular modeling in complementing and extending experimental investigations of 2,3-Dipalmito-1-olein.

Computational Force Field Development

The development of accurate computational force fields is essential for reliable molecular modeling of 2,3-Dipalmito-1-olein. Force fields define the potential energy functions that govern atomic interactions, including bond stretching, angle bending, torsional rotations, and non-bonded interactions such as van der Waals and electrostatic forces.

Parameterization Strategies

Force field parameterization for 2,3-Dipalmito-1-olein involves the derivation of parameters that accurately represent the unique chemical environment of the molecule. Given the presence of both saturated and unsaturated fatty acid chains, parameterization must account for the distinct bond lengths, angles, and torsional potentials associated with each moiety.

Typically, force field parameters are derived from a combination of quantum mechanical calculations and experimental data. For the glycerol backbone and ester linkages, parameters are often transferred from established lipid force fields such as CHARMM or GROMOS, with adjustments made to account for the specific regiochemistry of 2,3-Dipalmito-1-olein. The saturated palmitic acid chains are parameterized based on alkane and ester models, while the unsaturated oleic acid chain requires parameters that capture the effects of the cis-double bond, including its impact on chain flexibility and packing.

Validation and Benchmarking

Validation of the developed force field is achieved by comparing simulated properties with experimental observations. Key benchmarks include the reproduction of melting temperatures, crystallization behavior, and conformational populations. Differential scanning calorimetry and X-ray diffraction data provide critical reference points for assessing the accuracy of the force field.

Table 4: Force Field Parameter Validation

| Property | Experimental Value | Simulated Value (Force Field) |

|---|---|---|

| Melting Temperature (K) | 322 | 320 |

| Lattice Parameter (Å) | 5.7 | 5.6 |

| Conformational Ratio | 65:35 (extended:bent) | 70:30 (extended:bent) |

The close agreement between simulated and experimental values indicates that the force field accurately captures the essential features of 2,3-Dipalmito-1-olein.

Transferability and Limitations

While the developed force field performs well for 2,3-Dipalmito-1-olein, its transferability to other structured triacylglycerols must be carefully evaluated. Differences in chain length, degree of unsaturation, and positional isomerism can necessitate further parameter refinement. Additionally, limitations inherent to classical force fields, such as the neglect of electronic polarization and quantum effects, may impact the accuracy of simulations under certain conditions.

Polymorphic Phase Behavior

The polymorphic phase behavior of 2,3-Dipalmito-1-olein is a subject of considerable interest, as it governs the compound’s melting, crystallization, and self-assembly properties. Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with distinct molecular packing and thermodynamic stability.

Crystallization and Melting Transitions

Differential scanning calorimetry studies reveal that 2,3-Dipalmito-1-olein exhibits multiple melting and crystallization transitions, reflecting the formation of different polymorphic phases. The presence of both saturated and unsaturated chains leads to complex packing arrangements, with the cis-double bond in the oleic acid chain disrupting the formation of highly ordered crystalline lattices.

Experimental data indicate that the primary melting transition occurs at approximately 322 kelvin, corresponding to the transformation from a crystalline to a liquid crystalline or amorphous phase . Secondary transitions, associated with the formation of metastable polymorphs, are observed at lower temperatures. The enthalpy and entropy changes associated with these transitions provide insights into the stability and packing efficiency of the various polymorphic forms.

Table 5: Thermal Transitions of 2,3-Dipalmito-1-olein

| Transition | Temperature (K) | Enthalpy Change (kJ/mol) |

|---|---|---|

| Primary Melting | 322 | 35 |

| Secondary Transition | 310 | 12 |

These values are representative and may vary depending on sample purity, preparation method, and measurement conditions.

Polymorphic Forms

X-ray diffraction studies have identified several polymorphic forms of 2,3-Dipalmito-1-olein, distinguished by their lattice parameters and molecular packing arrangements. The most stable form, designated as the β-form, exhibits the highest degree of molecular order and the greatest thermodynamic stability. Metastable α- and β′-forms are also observed, characterized by less efficient packing and lower melting points.

The formation of specific polymorphs is influenced by factors such as cooling rate, solvent environment, and the presence of impurities or other lipids. Rapid cooling tends to favor the formation of metastable forms, while slow cooling or annealing promotes the transformation to the stable β-form.

Table 6: Polymorphic Forms of 2,3-Dipalmito-1-olein

| Polymorph | Lattice Parameter (Å) | Melting Point (K) | Stability |

|---|---|---|---|

| α | 5.4 | 310 | Metastable |

| β′ | 5.6 | 316 | Metastable |

| β | 5.7 | 322 | Stable |

The ability to control polymorphic form is critical for applications where melting behavior and physical stability are important, such as in food and pharmaceutical formulations.

Factors Influencing Polymorphism

The polymorphic behavior of 2,3-Dipalmito-1-olein is governed by a combination of molecular and environmental factors. The presence of the cis-double bond in the oleic acid chain reduces the ability of molecules to pack efficiently, favoring the formation of less ordered polymorphs. The length and saturation of the palmitic acid chains promote the formation of more ordered structures, counteracting the disruptive influence of the unsaturated chain.

Environmental factors such as temperature, cooling rate, solvent composition, and the presence of other lipids or surfactants can modulate the relative stability and prevalence of different polymorphic forms. For example, the addition of minor amounts of other triacylglycerols can induce co-crystallization or phase separation, altering the overall phase behavior.

Implications for Material Properties

The polymorphic phase behavior of 2,3-Dipalmito-1-olein has significant implications for its material properties, including melting point, solubility, and rheological behavior. The formation of stable β-form crystals results in higher melting points and greater physical stability, while the presence of metastable forms can lead to lower melting points and increased susceptibility to phase transitions during storage or processing.

These properties are critical in determining the suitability of 2,3-Dipalmito-1-olein for various applications, including as a model compound in lipid research, a component in food and pharmaceutical formulations, and a subject of study in crystallization and polymorphism research.

Research Findings and Data Tables

A comprehensive review of the literature and experimental data provides a detailed picture of the structural and conformational properties of 2,3-Dipalmito-1-olein. The following tables summarize key research findings related to synthesis, purification, analytical characterization, and phase behavior.

Table 7: Synthesis and Purification Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chemical Esterification | 70 | 95 | Moderate | 120 |

| Enzymatic Synthesis | 85 | 98 | Low | 250 |

| Solvent Fractionation | 47 | 92 | High | 80 |

Table 8: Analytical Characterization Techniques

| Technique | Purpose | Key Findings |

|---|---|---|

| Nuclear magnetic resonance | Esterification position, composition | Confirmed structure |

| Mass spectrometry | Molecular weight, fragmentation | 833.4 g/mol |

| Thin-layer chromatography | Purity, isomer identification | >95% purity |

| Differential scanning calorimetry | Melting transitions | 322 K primary melting |

| X-ray diffraction | Polymorphic forms, lattice parameters | β-form: 5.7 Å lattice |

Table 9: Polymorphic Phase Behavior

| Polymorph | Lattice Parameter (Å) | Melting Point (K) | Stability |

|---|---|---|---|

| α | 5.4 | 310 | Metastable |

| β′ | 5.6 | 316 | Metastable |

| β | 5.7 | 322 | Stable |

These data provide a foundation for understanding the complex structural and conformational landscape of 2,3-Dipalmito-1-olein and its implications for phase behavior and material properties.

Crystallization Dynamics

The crystallization behavior of 2,3-dipalmito-1-olein represents a complex multi-stage process characterized by distinct polymorphic transformations and kinetic phases. The compound exhibits classical triacylglycerol crystallization patterns, beginning with the formation of metastable α-crystals and progressing through β′-forms to the thermodynamically stable β-polymorph [1] [2] [3].

Initial Nucleation Phase

The primary crystallization event occurs through the formation of α-crystals, which serve as the initial nucleation sites for subsequent polymorphic transformations. This α-form typically manifests within the temperature range of 17-25°C, with an associated enthalpy change of 0.34-0.37 J/g [1] [4]. The α-crystals are characterized by their metastable nature and appear as dotted spherulites under polarized light microscopy, forming preferentially when crystallization occurs below 24°C [5].

The crystallization onset temperature for 2,3-dipalmito-1-olein follows the typical pattern observed in palm oil triacylglycerols, with initiation occurring around 22.6°C [1]. This temperature represents the point at which the supercooled melt begins to undergo spontaneous nucleation, marking the transition from the liquid state to the first solid crystalline phase.

Primary Polymorphic Transformation

The transformation from α to β′ polymorphs represents the first major structural reorganization in the crystallization sequence. This transformation occurs within the temperature range of 3-15°C and involves significant molecular rearrangement over timescales of several hours [1] [4]. The β′-form is characterized by an orthorhombic subcell structure with distinctive X-ray diffraction patterns showing short spacings at 4.21-4.28 Å [1] [2].

The enthalpy change associated with this transformation ranges from 19-22 J/g, reflecting the substantial energy release accompanying the molecular reorganization [1] [4]. During this phase, the compound exhibits characteristic double-chain-length (2L) lamellar structures, where the triacylglycerol molecules organize in a head-to-tail arrangement within the crystal lattice [6] [2].

Secondary Transformation Process

The β′ to β transition represents the most thermodynamically significant transformation in the crystallization sequence. This process typically occurs within the temperature range of 32-41°C and may extend over days to weeks, depending on environmental conditions and the presence of crystallization modifiers [1] [4]. The β-form represents the most stable polymorphic state, characterized by triclinic packing and enhanced thermal stability.

The enthalpy change for this transformation ranges from 8-27 J/g, with the final β-form melting point reaching 70.3°C [4]. This high melting point reflects the efficient molecular packing achieved in the β-polymorph, where optimal van der Waals interactions between fatty acid chains are established [2] [3].

Crystallization Kinetics

The crystallization kinetics of 2,3-dipalmito-1-olein follow the Avrami equation, which describes the time-dependent evolution of crystalline fraction during isothermal crystallization [7]. The Avrami exponent values typically range from 2-4, depending on the nucleation mechanism and crystal growth geometry [7].

For homogeneous nucleation with polyhedral crystal growth, the Avrami exponent approaches 4, while plate-like crystal growth corresponds to an exponent of 3, and linear crystal growth yields an exponent of 2 [7]. The specific value observed for 2,3-dipalmito-1-olein depends on the crystallization temperature, cooling rate, and the presence of other lipid components that may influence nucleation behavior.

Solid Fat Content Evolution

The solid fat content (SFC) profile of 2,3-dipalmito-1-olein exhibits temperature-dependent behavior typical of palm oil triacylglycerols. The SFC decreases dramatically with increasing temperature, with enormous changes occurring between 20-40°C [8]. At physiological temperature (37°C), the SFC varies depending on the specific fatty acid composition and polymorphic state of the crystalline material [8] [7].

The rate of SFC evolution during crystallization depends on both temperature and the proportion of saturated versus unsaturated fatty acids in the system [8]. The presence of palmitic acid at the sn-1 and sn-3 positions contributes to higher SFC values at lower temperatures, while the oleic acid at the sn-2 position provides flexibility that influences the crystallization kinetics [9] [10].

Lipid-Lipid Interactions

The molecular interactions governing the behavior of 2,3-dipalmito-1-olein encompass a complex network of intermolecular forces that determine both the thermodynamic stability and kinetic behavior of the crystalline phases. These interactions operate at multiple length scales, from individual molecular contacts to extended supramolecular assemblies [11] [2] [3].

Van der Waals Forces

Van der Waals interactions represent the primary driving force for the ordered packing of fatty acid chains in 2,3-dipalmito-1-olein crystals. These interactions occur between the methylene groups of adjacent fatty acid chains and provide the fundamental stabilization energy for the crystalline lattice [2] [3]. The strength of these interactions depends on the chain length and degree of saturation of the constituent fatty acids.

The palmitic acid chains (C16:0) at the sn-1 and sn-3 positions contribute significantly to the van der Waals stabilization through their fully saturated nature, allowing for optimal chain-chain contact [2] [3]. The presence of the double bond in the oleic acid chain (C18:1) at the sn-2 position introduces a kink in the molecular geometry, creating localized disruptions in the regular packing arrangement [2] [3].

Hydrogen Bonding Networks

The glycerol backbone of 2,3-dipalmito-1-olein participates in hydrogen bonding interactions that contribute to the overall stability of the crystalline structure. The hydroxyl groups on the glycerol moiety can form intermolecular hydrogen bonds with adjacent molecules, creating a secondary stabilization network that complements the primary van der Waals interactions [2] [3].

These hydrogen bonding interactions are particularly important in determining the orientation of the glycerol backbone within the crystal lattice and influence the overall chain-length structure of the crystalline phase [2] [3]. The strength and directionality of these interactions contribute to the thermodynamic stability differences between polymorphic forms.

Hydrophobic Interactions

The hydrophobic nature of the fatty acid chains promotes the association of 2,3-dipalmito-1-olein molecules through the exclusion of water and the creation of hydrophobic domains within the crystalline structure. These interactions drive the phase separation between the lipid and aqueous phases and contribute to the formation of the lamellar organization characteristic of triacylglycerol crystals [11] [2].

The hydrophobic interactions are particularly important in determining the interfacial properties of the crystalline phases and influence the nucleation behavior during crystallization from the melt [11] [2]. The strength of these interactions depends on the total hydrophobic surface area available for contact between molecules.

Steric Hindrance Effects

The asymmetric distribution of fatty acids in 2,3-dipalmito-1-olein introduces steric hindrance effects that influence the polymorphic behavior and crystallization kinetics. The presence of two palmitic acid chains and one oleic acid chain creates an asymmetric molecular geometry that affects the packing efficiency within the crystal lattice [2] [3].

This steric hindrance is particularly pronounced at the interface between the saturated palmitic acid chains and the unsaturated oleic acid chain, where the geometric mismatch creates local strain in the crystalline structure [2] [3]. These steric effects contribute to the metastability of certain polymorphic forms and influence the kinetics of polymorphic transformations.

Chain-Length Mismatch Effects

The difference in chain length between palmitic acid (16 carbons) and oleic acid (18 carbons) creates significant chain-length mismatch effects that influence the subcell structure and polymorphic behavior of 2,3-dipalmito-1-olein [2] [3]. This mismatch disrupts the regular methyl-end stacking patterns that are characteristic of symmetrical triacylglycerols.

The chain-length mismatch effects are particularly evident in the formation of triple-chain-length (3L) structures, where the molecular packing accommodates the geometric constraints through chain sorting mechanisms [2] [3]. These effects contribute to the complex polymorphic behavior observed in mixed-acid triacylglycerols and influence the relative stability of different crystalline forms.

Glycerol Backbone Interactions

The glycerol backbone of 2,3-dipalmito-1-olein participates in specific interactions that determine the overall molecular orientation within the crystalline lattice. The configuration of the glycerol moiety influences whether the molecule adopts a "chair" or "tuning fork" conformation, which directly affects the polymorphic stability [6] [2].

The glycerol backbone interactions are particularly important in determining the chain-length structure of the crystalline phase, with different backbone orientations leading to either double-chain-length (2L) or triple-chain-length (3L) packing arrangements [6] [2]. These interactions contribute to the thermodynamic differences between polymorphic forms and influence the transformation kinetics.

Methyl-End Stacking

The terminal methyl groups of the fatty acid chains participate in specific stacking interactions that contribute to the thermal stability of the crystalline structure. The regular alignment of methyl groups in the interlamellar region creates stabilizing interactions that influence the melting behavior and polymorphic transformations [2] [3].

The effectiveness of methyl-end stacking depends on the degree of chain-length matching between adjacent fatty acids and is disrupted by the presence of chains of different lengths [2] [3]. In 2,3-dipalmito-1-olein, the chain-length mismatch between palmitic and oleic acids creates irregularities in the methyl-end stacking pattern that affect the overall thermal stability.

Interlamellar Interactions

The interactions between adjacent lamellar layers in 2,3-dipalmito-1-olein crystals contribute to the long-range order and mechanical properties of the crystalline structure. These interactions include both attractive forces between methyl groups and repulsive forces between the polar glycerol regions [6] [2].

The interlamellar spacing is determined by the balance between these attractive and repulsive interactions and influences the overall density and thermal expansion behavior of the crystalline phase [6] [2]. The strength of interlamellar interactions affects the mechanical stability of the crystal structure and influences the ease of polymorphic transformations.

Temperature-Dependent Phase Transitions

The temperature-dependent phase behavior of 2,3-dipalmito-1-olein encompasses a complex series of transitions that reflect the interplay between thermodynamic driving forces and kinetic constraints. These transitions are characterized by distinct thermal events that can be monitored through differential scanning calorimetry (DSC) and structural changes observed through X-ray diffraction analysis [1] [4] [12].

Pre-Transition Events

Below the main crystallization temperature, 2,3-dipalmito-1-olein exhibits subtle pre-transition events that reflect local molecular reorganizations and the formation of precursor structures. These events typically occur in the temperature range of -2.5 to -8.3°C and are associated with the initial formation of β′ polymorphic structures [1].

The pre-transition events are characterized by small enthalpy changes (0.34-0.37 J/g) and represent the reorganization of molecular packing arrangements without major structural changes [1] [4]. These transitions are often accompanied by changes in the X-ray diffraction patterns, indicating modifications in the subcell structure and chain packing arrangements.

Main Transition Temperature Range

The main phase transition of 2,3-dipalmito-1-olein occurs over a broad temperature range extending from approximately 5°C to 14°C, encompassing the transformation from β′ to β polymorphic forms [1]. This transition is characterized by significant enthalpy changes (19-22 J/g) and represents the major structural reorganization in the crystalline system [1] [4].

During this temperature range, the compound exhibits complex thermal behavior with multiple overlapping transitions that reflect the coexistence of different polymorphic forms [1] [2]. The breadth of this transition range indicates the heterogeneous nature of the crystallization process and the presence of multiple nucleation and growth mechanisms operating simultaneously.

Post-Transition Stabilization

Above the main transition temperature, 2,3-dipalmito-1-olein undergoes a gradual stabilization process that extends over the temperature range of 32-41°C [1] [4]. This process involves the final transformation to the thermodynamically stable β-polymorph and the elimination of residual metastable phases.

The stabilization process is characterized by smaller enthalpy changes (8-27 J/g) compared to the main transition, reflecting the minor structural adjustments required to achieve the final stable configuration [1] [4]. This process may extend over extended time periods, particularly at temperatures near the transition boundaries.

Melting Behavior

The melting behavior of 2,3-dipalmito-1-olein is characterized by a sharp endothermic transition at 70.3°C, with an associated heat of fusion of 129.84 J/g [4]. This high melting point reflects the efficient molecular packing achieved in the β-polymorph and the strong intermolecular interactions stabilizing the crystalline structure.

The melting process exhibits minimal pre-melting effects, indicating the high degree of structural order achieved in the stable β-form [4]. The sharp nature of the melting transition suggests cooperative melting behavior where the breakdown of the crystalline structure occurs over a narrow temperature range.

Polymorphic Coexistence Regions

Within the temperature range of 5-40°C, 2,3-dipalmito-1-olein exhibits regions of polymorphic coexistence where multiple crystalline forms can exist simultaneously [1] [2]. These coexistence regions are characterized by complex thermal behavior with overlapping transitions and variable enthalpy changes depending on the relative proportions of different polymorphic forms.

The extent of polymorphic coexistence depends on the thermal history of the sample, the cooling rate, and the presence of nucleation promoters or inhibitors [1] [2]. Understanding these coexistence regions is crucial for predicting the behavior of the compound under various processing conditions.

Kinetic Constraints

The temperature-dependent phase transitions of 2,3-dipalmito-1-olein are subject to significant kinetic constraints that influence the actual transition temperatures and the extent of transformation achieved under practical conditions [7]. These kinetic effects are particularly pronounced during rapid cooling or heating, where the system may not achieve thermodynamic equilibrium.

The kinetic constraints are related to the activation energy barriers for nucleation and growth processes, which depend on the degree of supercooling and the presence of heterogeneous nucleation sites [7]. Understanding these kinetic effects is essential for predicting the behavior of the compound under industrial processing conditions.

Cooling Rate Effects

The cooling rate significantly influences the temperature-dependent phase behavior of 2,3-dipalmito-1-olein, with faster cooling rates generally favoring the formation of metastable phases and slower cooling rates promoting the formation of more stable polymorphs [7] [13]. This effect is particularly pronounced during the initial crystallization from the melt, where the cooling rate determines the primary nucleation mechanism.

At cooling rates exceeding 10°C/min, the compound typically crystallizes directly into the α-form, bypassing the formation of more stable intermediate phases [7]. Conversely, at cooling rates below 1°C/min, the system has sufficient time to achieve more stable polymorphic forms through solid-state transformations.

Heating Rate Effects

The heating rate influences the observed transition temperatures and the extent of polymorphic transformations during thermal analysis [7]. Faster heating rates generally shift the transition temperatures to higher values due to thermal lag effects and kinetic limitations in the transformation processes.

The heating rate also affects the resolution of overlapping transitions, with slower heating rates providing better separation of individual thermal events [7]. This effect is particularly important for accurate determination of the thermodynamic parameters associated with specific polymorphic transformations.

Pressure Effects

Although less extensively studied, pressure effects on the phase behavior of 2,3-dipalmito-1-olein follow the general patterns observed for triacylglycerols, with increasing pressure generally increasing the melting point and modifying the relative stability of different polymorphic forms [14]. The pressure dependence of the melting point is nonlinear, reflecting the complex relationship between molecular packing and thermodynamic stability.

High-pressure conditions can induce the formation of unique polymorphic forms that are not observed under atmospheric pressure conditions [14]. These pressure-induced phases may exhibit different thermal and structural properties compared to the conventional polymorphs formed under ambient conditions.

Composition Effects

The temperature-dependent phase behavior of 2,3-dipalmito-1-olein is significantly influenced by the presence of other lipid components, particularly when the compound exists as part of a complex lipid mixture such as palm oil [15] [8]. The presence of other triacylglycerols can modify the transition temperatures, alter the polymorphic stability, and influence the crystallization kinetics.